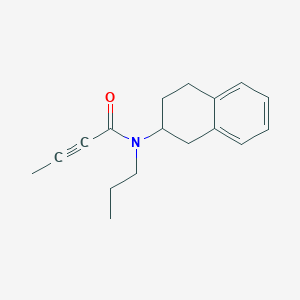
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide, commonly known as PTNY, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the naphthalene family and is a derivative of propylamine.
Wirkmechanismus
The mechanism of action of PTNY is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to a change in the electronic properties of PTNY, resulting in the emission of fluorescence. Further research is needed to fully elucidate the mechanism of action of PTNY.
Biochemical and Physiological Effects:
PTNY has been shown to have low toxicity and does not appear to have any significant physiological effects. However, it is important to note that further research is needed to fully understand the potential effects of PTNY on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PTNY in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for studying metal ion homeostasis in cells and tissues. Additionally, PTNY is relatively easy to synthesize and has a long shelf life. However, one limitation of using PTNY is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PTNY. One potential avenue of research is the development of new fluorescent probes based on the PTNY structure. These probes could be designed to selectively bind to other metal ions or molecules of interest. Additionally, further research is needed to fully understand the mechanism of action of PTNY and its potential effects on living organisms. Finally, the use of PTNY in imaging applications, such as in vivo imaging of metal ions in living organisms, is an area of research that holds promise for the future.
Synthesemethoden
PTNY can be synthesized using a multi-step process involving the reaction of propylamine with 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The resulting product is then reacted with propargyl bromide to yield PTNY. This synthesis method has been optimized to produce high yields of PTNY with high purity.
Wissenschaftliche Forschungsanwendungen
PTNY has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. PTNY has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence when exposed to these ions. This property makes PTNY a valuable tool for studying metal ion homeostasis in cells and tissues.
Eigenschaften
IUPAC Name |
N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-7-17(19)18(12-4-2)16-11-10-14-8-5-6-9-15(14)13-16/h5-6,8-9,16H,4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIHFYFSEBOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=CC=CC=C2C1)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
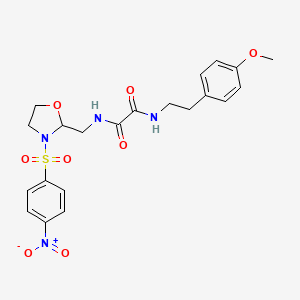
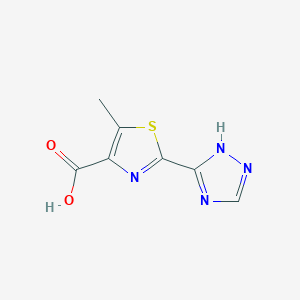


![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2853073.png)
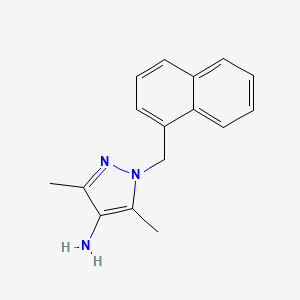

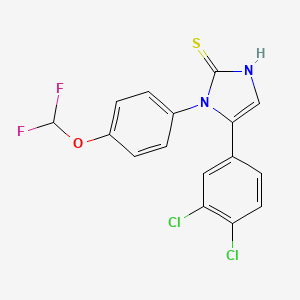
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
![3-[(4-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B2853084.png)
![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)

